
5-Chloro-3,4-difluorobenzene-1,2-diamine
描述
5-Chloro-3,4-difluorobenzene-1,2-diamine is a chemical compound with the CAS Number: 211693-76-4. Its linear formula is C6H5ClF2N2 . It is used as an intermediate in organic synthesis and pharmaceutical development .
Synthesis Analysis
The synthesis of 5-Chloro-3,4-difluorobenzene-1,2-diamine involves the reduction of 4,5-difluoro-2-nitroaniline. This is achieved by combining 4,5-difluoro-2-nitroaniline (10g, 57.4mmol), 10% palladium on carbon (1g), and 100mL of methanol in a reaction vessel under a nitrogen atmosphere. Then, 20mL of acetic acid is added, and the mixture is hydrogenated .Molecular Structure Analysis
The molecular structure of 5-Chloro-3,4-difluorobenzene-1,2-diamine is represented by the InChI code: 1S/C6H5ClF2N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2. The molecular weight of this compound is 178.57 .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Chloro-3,4-difluorobenzene-1,2-diamine, focusing on six unique applications:
Pharmaceutical Research
5-Chloro-3,4-difluorobenzene-1,2-diamine: is widely used as a building block in pharmaceutical research. It serves as a crucial intermediate in the synthesis of various drug candidates, particularly those targeting cancer, infectious diseases, and neurological disorders . Its unique chemical structure allows for the development of compounds with enhanced biological activity and improved pharmacokinetic properties.
Organic Synthesis
In organic chemistry, this compound is employed as a versatile reagent for the synthesis of complex organic molecules. Its reactivity with various functional groups makes it an essential component in the creation of novel compounds for research and industrial applications . Researchers utilize it to develop new synthetic pathways and methodologies, contributing to advancements in chemical synthesis.
Material Science
5-Chloro-3,4-difluorobenzene-1,2-diamine: is also used in the field of material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices can enhance the thermal stability, chemical resistance, and mechanical properties of the resulting materials . These materials find applications in various industries, including aerospace, automotive, and electronics.
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its potential use in the synthesis of agrochemicals, such as herbicides and pesticides. Its unique chemical properties allow for the development of compounds that can effectively target specific pests and weeds while minimizing environmental impact . This contributes to sustainable agricultural practices and improved crop yields.
Analytical Chemistry
5-Chloro-3,4-difluorobenzene-1,2-diamine: is utilized in analytical chemistry as a standard or reference material for various analytical techniques, including chromatography and spectroscopy . Its well-defined chemical properties make it suitable for calibration and validation of analytical instruments, ensuring accurate and reliable results in research and quality control laboratories.
Environmental Science
In environmental science, this compound is investigated for its potential role in environmental monitoring and remediation. Researchers explore its use in the detection and quantification of pollutants, as well as its potential application in the development of materials for environmental cleanup . This includes the removal of heavy metals and organic contaminants from water and soil.
安全和危害
未来方向
属性
IUPAC Name |
5-chloro-3,4-difluorobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXRPPKNNXLMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274972 | |
| Record name | 5-Chloro-3,4-difluoro-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3,4-difluorobenzene-1,2-diamine | |
CAS RN |
211693-76-4 | |
| Record name | 5-Chloro-3,4-difluoro-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211693-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3,4-difluoro-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3024372.png)
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3024373.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024374.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024375.png)


![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B3024381.png)



![1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B3024390.png)
